molecular formula C18H17Cl2N3O3 B2487482 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034299-31-3

2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2487482
CAS No.: 2034299-31-3
M. Wt: 394.25
InChI Key: AXMFXGDUNKRFLU-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is a synthetic specialty chemical designed for research applications in medicinal chemistry and drug discovery. This molecule is of significant interest due to its hybrid structure, which incorporates multiple pharmacophores known to confer biological activity. The compound features a 2,4-dichlorophenoxyacetamide scaffold, a moiety demonstrated in closely related analogues to exhibit anti-inflammatory properties through selective inhibition of the COX-2 enzyme . Molecular docking studies of similar 2-(2,4-dichlorophenoxy)acetamide derivatives have shown that these structures can effectively interact with the active site of COX-2, forming complexes that surpass the binding strength of the parent 2-(2,4-dichlorophenoxy)acetic acid . Furthermore, the molecule is functionalized with a (5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl group, introducing a lactam-substituted pyridine ring. This heterocyclic system is a privileged structure in pharmaceuticals and is frequently explored in the development of novel therapeutic agents, including thyroid hormone receptor modulators and treatments for helminthic infections . The strategic combination of these domains makes this acetamide derivative a valuable compound for probing biological pathways, screening for new enzyme inhibitors, and conducting structure-activity relationship (SAR) studies. It is supplied as a high-purity material to ensure consistent and reliable results in your investigative work. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3/c19-13-3-4-16(15(20)7-13)26-11-17(24)22-9-12-6-14(10-21-8-12)23-5-1-2-18(23)25/h3-4,6-8,10H,1-2,5,9,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMFXGDUNKRFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dichlorophenoxy group : This moiety is known for its herbicidal properties and may contribute to the compound's biological effects.
  • Pyridinylmethyl group : The presence of a pyridine ring suggests potential interactions with various biological targets, particularly receptors.
  • Oxopyrrolidine : This portion may influence the compound's pharmacokinetics and receptor binding affinity.

Molecular Formula

  • Molecular Formula : C16H18Cl2N2O3
  • Molecular Weight : 363.24 g/mol

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide may interact with various biological pathways:

  • Antinociceptive Effects : Studies on related compounds demonstrate significant analgesic properties through modulation of sigma receptors, particularly σ1 receptors, which are implicated in pain perception and modulation .
  • Neurotransmitter Modulation : Compounds containing dichlorophenoxy groups have been shown to affect acetylcholinesterase (AChE) activity, leading to alterations in neuromuscular transmission and spontaneous locomotor activity .
  • Potential Antiviral Activity : Similar structural analogs have been investigated for their antiviral properties against viruses like SARS-CoV-2, suggesting a broad spectrum of biological activities .

In Vitro Studies

Several in vitro studies have assessed the biological activity of related compounds:

Study FocusFindings
AChE InhibitionSignificant decreases in AChE activity were observed in muscle tissues after administration of related dichlorophenoxy compounds .
Sigma Receptor BindingHigh affinity for σ1 receptors was noted with Ki values around 42 nM, indicating potential therapeutic applications in pain management .
Antiviral PotencyCertain derivatives showed promising results in inhibiting viral replication through specific receptor interactions .

Case Studies

  • Pain Management : A study involving a similar compound demonstrated effective reduction in formalin-induced nociception, highlighting its potential use in treating inflammatory pain conditions .
  • Neuropharmacology : Research indicated that exposure to dichlorophenoxy compounds resulted in behavioral changes consistent with neuromuscular impairment, suggesting a need for caution in therapeutic applications due to potential side effects on motor functions .

Q & A

Basic: What are the critical synthetic steps for preparing 2-(2,4-dichlorophenoxy)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)acetamide?

The synthesis typically involves:

  • Substitution reactions : Reacting 2,4-dichlorophenol with a halogenated acetamide precursor under alkaline conditions to form the phenoxyacetamide backbone .
  • Reductive amination : Coupling the pyridinylmethylamine intermediate (containing the 2-oxopyrrolidin-1-yl group) with the activated acetamide moiety using condensing agents like EDC/HOBt .
  • Purification : Column chromatography or recrystallization in solvents like DMF/water mixtures to isolate the final product .

Basic: What characterization techniques confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 6.9–7.5 ppm) and carbonyl groups (δ ~166–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 430.2 [M+1]) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Peaks at ~1667 cm1^{-1} confirm C=O stretching in the acetamide and pyrrolidinone groups .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions .
  • Catalytic systems : Use potassium carbonate or triethylamine as bases to deprotonate intermediates and accelerate coupling steps .
  • Computational modeling : Employ quantum chemical calculations (e.g., DFT) to predict optimal reaction pathways and transition states, reducing trial-and-error experimentation .

Advanced: How to resolve contradictory spectral data during structural validation?

  • 2D NMR techniques : HSQC and HMBC correlations resolve overlapping signals, especially in aromatic and methylene regions .
  • Deuterated solvent trials : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles .

Advanced: What structural features influence this compound’s biological activity?

  • Phenoxy group : The 2,4-dichloro substitution enhances lipophilicity, improving membrane permeability .
  • Pyrrolidinone moiety : The 2-oxopyrrolidin-1-yl group may engage in hydrogen bonding with target proteins, as seen in analogs with anticancer activity .
  • Pyridinylmethyl linker : Facilitates π-π stacking interactions in enzyme binding pockets .

Advanced: How to address poor solubility in aqueous assays?

  • Co-solvent systems : Use DMSO/water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .
  • Surfactant incorporation : Polysorbate-80 or cyclodextrins improve dispersion in in vitro models .
  • Prodrug derivatization : Introduce phosphate or PEG groups to enhance hydrophilicity for pharmacokinetic studies .

Methodological Notes

  • Evidence synthesis : Cross-referenced synthetic protocols (e.g., condensation , reductive amination ) and computational design principles .
  • Data validation : Emphasis on peer-reviewed techniques (NMR , MS ) over commercial or non-academic reports.

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